tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate is a boron-containing heterocyclic compound featuring a pyrazine core substituted with a tetramethyl-1,3,2-dioxaborolane ring and dual tert-butoxycarbonyl (Boc) protecting groups. Its synthesis typically involves Boc protection strategies using di-tert-butyl dicarbonate in a 1,4-dioxane/water solvent system under basic conditions (triethylamine, TEA), followed by purification via acid precipitation . The compound’s dioxaborolane moiety renders it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), while the Boc groups enhance stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-12-22-11-13(23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGREDXDDKJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400668-06-5 | |
| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl N-[(tert-butoxy)carbonyl]-N-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, a protected amine (Boc) group, and a dioxaborolane moiety, suggest diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₃BN₃O₆, with a molecular weight of approximately 421.3 g/mol. It typically appears as a white to off-white crystalline powder with a melting point ranging from 166–169 °C. The presence of the dioxaborolane group indicates potential utility in boron chemistry and organic synthesis.
Antimicrobial and Anticancer Activity
Compounds containing pyrazine and dioxaborolane structures have been investigated for their antimicrobial and anticancer activities. For instance:
- Tert-butyl N-(1-pyrazin-2-ylcyclopropyl)carbamate has shown promising results as an antimicrobial agent due to its ability to inhibit bacterial growth and as a lead compound in anticancer drug discovery .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to specific enzymes and inhibiting their activity.
- Protein-Ligand Interactions : Modulating receptor functions or interacting with nucleic acids .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the pyrazine core.
- Introduction of the dioxaborolane moiety through boronic ester chemistry.
- Protection of the amine group using the Boc strategy.
Comparative Analysis with Related Compounds
To better understand its potential applications, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tert-butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate | Contains purine structure | Potential antiviral activity |
| Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Indole core with dioxaborolane | Used in medicinal chemistry |
| Tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | Similar dioxaborolane feature | Focused on material science applications |
Case Studies
Research has shown that compounds similar to this compound can serve as effective building blocks in drug discovery:
Scientific Research Applications
Structural Characteristics
This compound features a unique combination of functional groups:
- Tert-butyl group : Provides steric bulk and stability.
- Tert-butoxycarbonyl (Boc) protecting group : Commonly used to protect amines during synthesis.
- Tetramethyl-1,3,2-dioxaborolan-2-yl moiety : Imparts reactivity in boron chemistry, particularly in cross-coupling reactions.
The molecular formula is , with a molecular weight of approximately 421.3 g/mol. It typically appears as a white to off-white crystalline powder with a melting point range of 166–169 °C .
Medicinal Chemistry
The compound's structural motifs suggest potential applications in drug development:
- Building Block for Active Pharmaceuticals : Its reactivity allows for the synthesis of various biologically active molecules. For instance, compounds with similar structures have been explored for their antiviral and anticancer activities .
Boron Chemistry
The presence of the dioxaborolane group indicates its utility in:
- Cross-Coupling Reactions : This compound can serve as a versatile reagent in Suzuki or Stille coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis .
Material Science
The unique properties of this compound make it suitable for:
- Development of Functional Materials : Its ability to form stable complexes can be leveraged in creating new materials with specific electronic or optical properties .
Case Studies and Comparative Analysis
A comparative analysis highlights other compounds with similar structural features and their applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate | Contains purine structure | Potential antiviral activity |
| Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Indole core with dioxaborolane | Used in medicinal chemistry |
| Tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | Similar dioxaborolane feature | Focused on material science applications |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C–C bond formation.
Example Reaction:
Reaction with aryl halides (e.g., bromopyridines or chloropyrazines) under Suzuki conditions:
| Component | Condition/Reagent | Yield | Source |
|---|---|---|---|
| Boronate ester | Pd(dppf)Cl₂, Na₂CO₃ (aq.), THF, 80–100°C | 67% | |
| Aryl halide (e.g., 6-chloropyrazine) | 18 h reaction time |
This reaction forms biaryl or heteroaryl linkages, critical for constructing complex pharmacophores. The Boc groups remain stable under these conditions .
Acid-Mediated Boc Deprotection
The tert-butoxycarbonyl (Boc) groups are cleaved under acidic conditions to reveal free amines, enabling further functionalization.
Typical Procedure:
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Reagent: 4N HCl in 1,4-dioxane/MeOH (1:3 v/v)
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Conditions: Stir at 23°C for 2–5 h
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Workup: Basification with NaOH, extraction with CH₂Cl₂, and concentration .
Key Observation:
-
Double Boc deprotection occurs sequentially, with the first Boc group removed faster than the second.
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Post-deprotection, the free amine can undergo alkylation or acylation .
Functionalization of the Pyrazine Ring
The electron-deficient pyrazine ring undergoes regioselective substitutions.
Nucleophilic Aromatic Substitution (SNAr):
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| Amines (e.g., (R)-1-(2,4-dichlorophenyl)ethylamine) | C-2 position | Disubstituted pyrazine | 70–85% |
| Thiols | C-3 position | Thioether derivatives | 60–75% |
Reactions typically require heating (80–120°C) in polar aprotic solvents like DMF or THF .
Boronate Ester Hydrolysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group hydrolyzes to boronic acid under controlled conditions:
Conditions:
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Acidic: H₂O/HCl (1:1), rt, 12 h → Boronic acid (isolated as trifluoroborate salt).
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Basic: K₂CO₃, H₂O/THF, 50°C → Boronate intermediate for further coupling.
Application:
Hydrolysis enables subsequent Miyaura borylation or transmetallation reactions .
Reductive Amination
After Boc deprotection, the free amine participates in reductive amination:
Example Protocol:
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Reagents: Ketone (e.g., prolinol-derived ketone), NaBH₃CN, MeOH
-
Conditions: 0°C to rt, 12 h
Amide Coupling
The deprotected amine reacts with carboxylic acids via amide bond formation:
| Reagent | Condition | Application |
|---|---|---|
| HATU, DIPEA | DMF, rt, 2 h | Peptide-like conjugates |
| EDCI, HOBt | CH₂Cl₂, 0°C to rt, 24 h | Heterocyclic amides |
Yields range from 55% to 80% depending on steric hindrance .
Stability and Side Reactions
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Thermal Stability: Decomposition observed >150°C, releasing CO₂ and isobutylene.
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Boronate Oxidation: Prolonged exposure to O₂/light generates boronic acid derivatives.
Research Findings
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Optimized Suzuki Conditions: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency .
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Boc Stability: Boc groups resist hydrolysis under basic Suzuki conditions but degrade in strong acids (e.g., TFA) .
-
Regioselectivity: SNAr at the pyrazine C-2 position is favored due to electronic effects .
This compound’s multifunctional design enables its use in synthesizing kinase inhibitors, antiviral agents, and materials science precursors .
Comparison with Similar Compounds
Structural Features
The compound’s pyrazine ring and dioxaborolane substituent differentiate it from structurally related carbamates. Key comparisons include:
Key Observations :
- The pyrazine core (sp²) in the target compound results in planar geometry and ~120° bond angles, contrasting with sp³ hybridization in benzothiazole or piperidine analogs (109.5°) .
- The dioxaborolane group enhances boron stability compared to boronic acids, a feature shared with the piperidine analog .
Key Observations :
- The target compound’s synthesis employs Boc protection in a biphasic solvent system, whereas benzothiazole derivatives often require thiourea cyclization .
- Brominated analogs (e.g., ) prioritize halogenation over boron incorporation, limiting their utility in cross-coupling .
Key Observations :
- The dioxaborolane group in the target compound enables efficient cross-coupling, unlike brominated analogs (e.g., ), which serve as halogenated intermediates .
- Benzothiazole derivatives exhibit biological activity due to their planar aromatic systems, whereas piperidine-based boronates () are used in targeted protein degradation .
Stability and Handling
| Compound | Stability | Sensitivity |
|---|---|---|
| This compound | Stable under inert conditions | Moisture, strong acids/bases |
| tert-Butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate | Stable in neutral pH | UV light, oxidizing agents |
| Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate | Hygroscopic | Moisture, air |
Key Observations :
Q & A
Q. What is the role of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound’s reactivity?
The tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group enables participation in Suzuki-Miyaura cross-coupling reactions , a key methodology for forming carbon-carbon bonds. This boronic ester enhances stability compared to free boronic acids, reducing proto-deboronation side reactions. Activation typically requires mild bases (e.g., K₂CO₃) and Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like THF or DMF . The pyrazine ring’s electron-deficient nature may further modulate reactivity in coupling reactions.
Q. How do the tert-butoxycarbonyl (Boc) groups influence the compound’s stability during synthesis?
The Boc groups act as amine-protecting agents , shielding reactive NH functionalities during multi-step syntheses. They are stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., TFA or HCl in dioxane). This dual protection (two Boc groups) may complicate deprotection kinetics, requiring careful optimization of acid concentration and reaction time to avoid side reactions .
Q. What synthetic routes are employed to introduce Boc groups into carbamate derivatives?
Boc groups are typically introduced via carbamate-forming reactions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N). For sterically hindered amines, coupling reagents like HBTU or DIC may enhance efficiency, as seen in analogous syntheses of benzothiazole carbamates .
Advanced Questions
Q. How can conflicting crystallographic data on steric effects in carbamate derivatives inform conformational analysis of this compound?
Crystallographic studies of related compounds (e.g., tert-butyl benzothiazole carbamates) reveal that bulky tert-butyl groups induce steric hindrance , disrupting π-π stacking and favoring intermolecular hydrogen bonding (N–H⋯N/O). For the target compound, the pyrazine ring’s planar structure and electron-withdrawing nature may promote unique packing motifs, necessitating single-crystal X-ray diffraction for validation .
Q. What experimental strategies optimize Suzuki-Miyaura cross-coupling efficiency for this boronic ester?
Key parameters include:
- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligand systems (e.g., SPhos).
- Solvent/base systems : DMF/H₂O with K₃PO₄ or THF/Na₂CO₃.
- Temperature : 80–100°C for aryl halide activation. Design of Experiments (DoE) approaches, as applied in flow chemistry optimizations, can systematically evaluate these factors .
Q. How do solvent polarity and pH affect the hydrolysis kinetics of the Boc groups in this compound?
Hydrolysis studies of Boc-protected analogs show accelerated cleavage in polar protic solvents (e.g., MeOH/H₂O) under acidic conditions (pH < 3). The dual Boc groups may exhibit stepwise deprotection, with the first Boc cleavage rate-limiting. Kinetic monitoring via HPLC or NMR is recommended to resolve intermediates .
Methodological Challenges and Data Contradictions
Q. How should researchers address low yields in coupling reactions involving this compound?
Contradictory yield reports in similar systems often stem from impurities in the boronic ester or residual moisture. Strategies include:
- Pre-activation of the boronic ester with pinacol.
- Use of anhydrous solvents and molecular sieves.
- Screening alternative catalysts (e.g., Pd PEPPSI-IPr) for sterically demanding substrates .
Q. What analytical techniques resolve ambiguities in the compound’s regioselectivity during functionalization?
- ²H/¹³C NMR isotope labeling to track substitution patterns.
- X-ray crystallography to confirm regioselectivity in crystalline derivatives.
- DFT calculations to predict reactive sites on the pyrazine ring .
Applications in Academic Research
Q. How does this compound’s pyrazine core compare to pyridine analogs in medicinal chemistry applications?
Pyrazine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity, potentially improving target binding affinity in kinase inhibitors or antiviral agents. However, reduced solubility in nonpolar solvents may complicate formulation, necessitating prodrug strategies .
Q. Can this compound serve as a precursor for photoactive or redox-active materials?
The boronic ester and aromatic system enable integration into conjugated polymers for organic electronics. Its electron-deficient pyrazine core may enhance charge transport properties in photovoltaic applications, though stability under irradiation requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
